2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine is a chemical compound that features a pyrimidine ring substituted with two methoxy groups and a phenoxy group that contains a 1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine typically involves the following steps:
Formation of the 1,3-Dioxolane Moiety: This is achieved by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.
Synthesis of the Phenoxy Intermediate: The phenoxy group is introduced by reacting the 1,3-dioxolane derivative with a suitable phenol derivative under basic conditions.
Formation of the Pyrimidine Ring: The final step involves the reaction of the phenoxy intermediate with a pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various phenoxy and pyrimidine derivatives.
Scientific Research Applications
2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-[2-(1,3-Dioxolan-2-yl)phenoxy]phthalonitrile: Similar structure but with a phthalonitrile group instead of a pyrimidine ring.
2-(2-Dicyclohexylphosphinophenyl)-1,3-dioxolane: Contains a dioxolane moiety and a phosphine group.
Difenoconazole: A fungicide with a similar dioxolane moiety.
Uniqueness
2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine is unique due to its combination of a pyrimidine ring with methoxy groups and a phenoxy group containing a 1,3-dioxolane moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
138428-45-2 |
---|---|
Molecular Formula |
C15H16N2O5 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
2-[2-(1,3-dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine |
InChI |
InChI=1S/C15H16N2O5/c1-18-12-9-13(19-2)17-15(16-12)22-11-6-4-3-5-10(11)14-20-7-8-21-14/h3-6,9,14H,7-8H2,1-2H3 |
InChI Key |
ODABJBHKMBUSKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)OC2=CC=CC=C2C3OCCO3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.